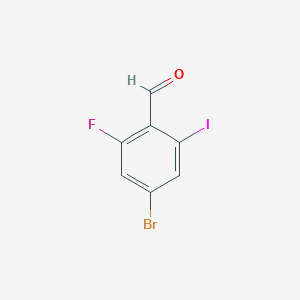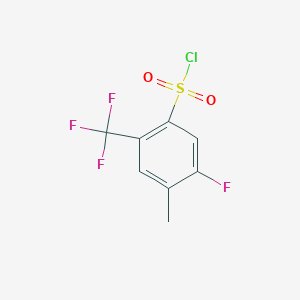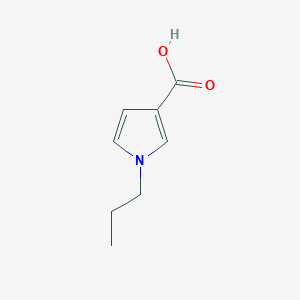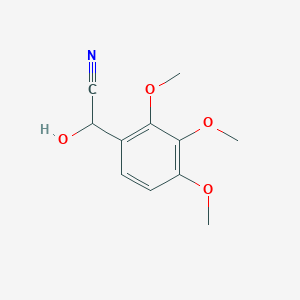
4-Bromo-2-fluoro-6-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-6-iodobenzaldehyde is an aromatic compound with the molecular formula C7H3BrFIO It is characterized by the presence of bromine, fluorine, and iodine substituents on a benzaldehyde ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-6-iodobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of benzaldehyde derivatives followed by selective substitution reactions. For instance, starting with 2-fluorobenzaldehyde, bromination and iodination can be carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-fluoro-6-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogens makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Reactions: Formation of substituted benzaldehydes.
Oxidation: Formation of 4-Bromo-2-fluoro-6-iodobenzoic acid.
Reduction: Formation of 4-Bromo-2-fluoro-6-iodobenzyl alcohol.
Coupling Reactions: Formation of biaryl compounds.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-6-iodobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and probes for biological studies.
Medicine: Potential use in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-6-iodobenzaldehyde is primarily based on its reactivity towards various chemical reagents. The presence of multiple halogens and an aldehyde group allows it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparaison Avec Des Composés Similaires
- 2-Bromo-6-fluorobenzaldehyde
- 4-Bromo-2,6-difluorobenzaldehyde
- 2-Fluoro-6-iodobenzaldehyde
- 4-Bromo-2-iodobenzaldehyde
Comparison: 4-Bromo-2-fluoro-6-iodobenzaldehyde is unique due to the presence of three different halogens on the benzaldehyde ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of synthetic possibilities and applications .
Propriétés
Formule moléculaire |
C7H3BrFIO |
|---|---|
Poids moléculaire |
328.90 g/mol |
Nom IUPAC |
4-bromo-2-fluoro-6-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
Clé InChI |
SCVXCFCBTJEGDL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)C=O)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate](/img/structure/B13026408.png)





![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)




